2-(benzylsulfanyl)-5-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
2-(benzylsulfanyl)-5-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with benzylsulfanyl, chloro, and methanesulfonyl groups, making it a subject of interest for researchers in chemistry and pharmacology.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various functional groups are introduced through substitution reactions.
Introduction of Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzylsulfanyl group onto the pyrimidine ring.
Attachment of Methanesulfonyl Group: This step involves the sulfonation of the benzothiazole moiety, followed by coupling with the pyrimidine core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(benzylsulfanyl)-5-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
2-(benzylsulfanyl)-5-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-5-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide include:
- N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide .
- Other benzothiazole derivatives : These compounds share structural similarities and may exhibit comparable biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15ClN4O3S3 |
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Molecular Weight |
491.0 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClN4O3S3/c1-31(27,28)13-7-8-15-16(9-13)30-20(23-15)25-18(26)17-14(21)10-22-19(24-17)29-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,23,25,26) |
InChI Key |
SNZCASFBHVNZBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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